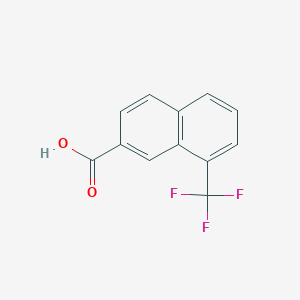

1-(Trifluoromethyl)naphthalene-7-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

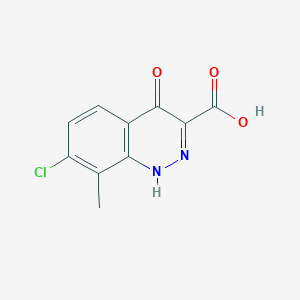

El ácido 1-(trifluorometil)naftaleno-7-carboxílico es un compuesto orgánico con la fórmula molecular C12H7F3O2. Se caracteriza por la presencia de un grupo trifluorometil unido al anillo de naftaleno en la posición 1 y un grupo ácido carboxílico en la posición 7.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Un método común es la reacción de acoplamiento de Suzuki–Miyaura, que implica el acoplamiento cruzado de un haluro de arilo con un compuesto de organoboro en presencia de un catalizador de paladio . Las condiciones de reacción son generalmente suaves y tolerantes a los grupos funcionales, lo que la convierte en un método ampliamente utilizado para la síntesis de estos compuestos.

Métodos de producción industrial: La producción industrial del ácido 1-(trifluorometil)naftaleno-7-carboxílico puede implicar rutas sintéticas escalables que garanticen un alto rendimiento y pureza. Las técnicas como la síntesis en flujo continuo y el uso de sistemas catalíticos avanzados pueden utilizarse para optimizar el proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 1-(trifluorometil)naftaleno-7-carboxílico puede experimentar varias reacciones químicas, incluidas:

Oxidación: El compuesto puede oxidarse para formar las quinonas correspondientes u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el grupo ácido carboxílico en un alcohol o un aldehído.

Sustitución: Las reacciones de sustitución aromática electrófila pueden introducir diferentes sustituyentes en el anillo de naftaleno.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan con frecuencia.

Sustitución: Los reactivos como el bromo (Br2) y el ácido nítrico (HNO3) pueden utilizarse para las reacciones de halogenación y nitración, respectivamente.

Principales productos: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir naftoquinonas, mientras que la reducción puede producir derivados de naftaleno metanol o naftaldehído .

Aplicaciones Científicas De Investigación

El ácido 1-(trifluorometil)naftaleno-7-carboxílico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como reactivo en diversas reacciones orgánicas.

Biología: El compuesto puede utilizarse en el estudio de vías biológicas y como sonda en ensayos bioquímicos.

Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas

Mecanismo De Acción

El mecanismo por el cual el ácido 1-(trifluorometil)naftaleno-7-carboxílico ejerce sus efectos implica interacciones con objetivos moleculares y vías. El grupo trifluorometil puede aumentar la lipofilia y la estabilidad metabólica del compuesto, convirtiéndolo en una unidad valiosa en el diseño de fármacos. El grupo ácido carboxílico puede participar en enlaces de hidrógeno e interacciones iónicas, influyendo en la afinidad de unión del compuesto a las proteínas y enzimas diana .

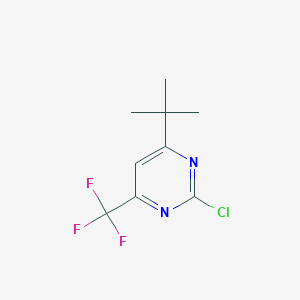

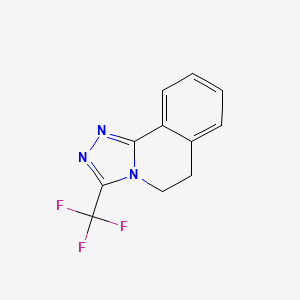

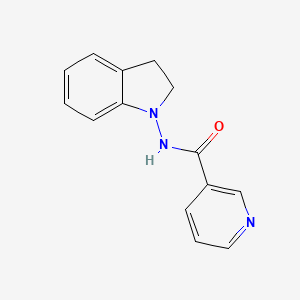

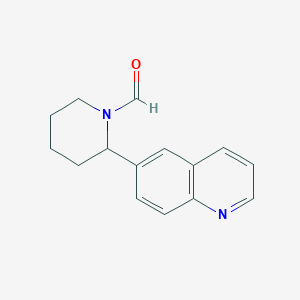

Compuestos similares:

- Ácido 1-(trifluorometil)ciclopentano-1-carboxílico

- Ácido 1-(trifluorometil)ciclohexano-1-carboxílico

- Ácido 6-(trifluorometil)piridina-2-carboxílico

Comparación: El ácido 1-(trifluorometil)naftaleno-7-carboxílico es único debido a su núcleo de naftaleno, que proporciona una estructura rígida y plana. Esto lo diferencia de los derivados de ciclopentano y ciclohexano, que tienen sistemas de anillos más flexibles. La presencia del grupo trifluorometil aumenta las propiedades atractoras de electrones del compuesto, haciéndolo más reactivo en ciertas reacciones químicas en comparación con sus análogos .

Comparación Con Compuestos Similares

- 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid

- 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid

- 6-(Trifluoromethyl)pyridine-2-carboxylic acid

Comparison: 1-(Trifluoromethyl)naphthalene-7-carboxylic acid is unique due to its naphthalene core, which provides a rigid and planar structure. This distinguishes it from cyclopentane and cyclohexane derivatives, which have more flexible ring systems. The presence of the trifluoromethyl group enhances the compound’s electron-withdrawing properties, making it more reactive in certain chemical reactions compared to its analogs .

Propiedades

Fórmula molecular |

C12H7F3O2 |

|---|---|

Peso molecular |

240.18 g/mol |

Nombre IUPAC |

8-(trifluoromethyl)naphthalene-2-carboxylic acid |

InChI |

InChI=1S/C12H7F3O2/c13-12(14,15)10-3-1-2-7-4-5-8(11(16)17)6-9(7)10/h1-6H,(H,16,17) |

Clave InChI |

LSXBDPOOVFVKQH-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)C(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate](/img/structure/B11872827.png)

![N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-6-yl)acetamide](/img/structure/B11872836.png)

![6-(Tert-butylthio)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B11872845.png)